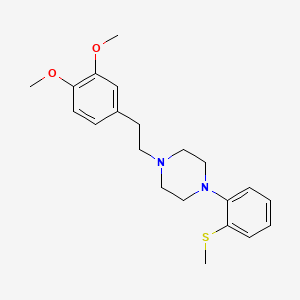
3-Methyl-1-octanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-octanamine: is an organic compound with the molecular formula C9H21N . It is a primary amine, characterized by the presence of an amino group (-NH2) attached to a carbon chain. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methyl-1-octanamine can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-octanol with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the amine.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of nitriles. This process involves the reduction of 3-methyl-1-octanenitrile using hydrogen gas in the presence of a metal catalyst such as palladium or nickel. The reaction is carried out under high pressure and temperature to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-1-octanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of metal catalysts like palladium or nickel.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Aplicaciones Científicas De Investigación
3-Methyl-1-octanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-octanamine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The compound may also participate in metabolic pathways, where it undergoes enzymatic transformations to exert its effects.
Comparación Con Compuestos Similares
1-Octanamine: Similar structure but lacks the methyl group at the third position.
2-Methyl-1-octanamine: Similar structure with the methyl group at the second position.
3-Methyl-1-heptanamine: Similar structure but with a shorter carbon chain.
Uniqueness: 3-Methyl-1-octanamine is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and interactions with other molecules. This structural feature can lead to differences in its physical and chemical properties compared to similar compounds.
Propiedades
Número CAS |
75865-51-9 |
|---|---|
Fórmula molecular |
C9H21N |
Peso molecular |
143.27 g/mol |
Nombre IUPAC |
3-methyloctan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-4-5-6-9(2)7-8-10/h9H,3-8,10H2,1-2H3 |
Clave InChI |
GLLXYAXQZYZGBM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)




![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12002137.png)

![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)


![2-[(Aminocarbonyl)amino]-5-chlorobenzoic acid](/img/structure/B12002154.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-nitrophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12002163.png)
![2-chloro-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12002171.png)

